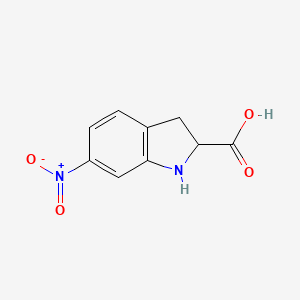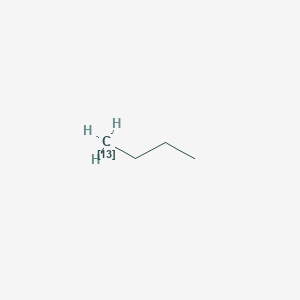![molecular formula C6H6N4O2 B1600316 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione CAS No. 83824-38-8](/img/structure/B1600316.png)
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione
Vue d'ensemble
Description
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a fused ring system combining pyrazole and pyrimidine moieties, which are known for their diverse pharmacological properties.
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby inhibiting its enzymatic activity . This results in the disruption of the cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to cell cycle arrest . This disrupts the normal proliferation of cells, which can be particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic .
Pharmacokinetics
These properties can help predict the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within cells . These effects result in the inhibition of cell growth, particularly in cancer cells .
Analyse Biochimique
Biochemical Properties
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acids such as Leu83 . This interaction disrupts the enzyme’s activity, preventing the phosphorylation of target proteins necessary for cell cycle progression.
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly cancer cells. It induces cell cycle arrest at the G0-G1 phase and promotes apoptosis in cell lines such as MCF-7, HCT-116, and HepG-2 . The compound influences cell signaling pathways by inhibiting CDK2, leading to alterations in gene expression and cellular metabolism. This results in the suppression of cell proliferation and the induction of programmed cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CDK2, where it forms hydrogen bonds with specific amino acids . This binding inhibits the enzyme’s activity, preventing the phosphorylation of proteins required for cell cycle progression. Additionally, the compound’s interaction with CDK2 leads to changes in gene expression, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes . This dual action of enzyme inhibition and gene expression modulation underlies its potent anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against CDK2 over extended periods In vitro studies have shown that prolonged exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a CDK2 inhibitor. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . The interaction with CDK2 affects metabolic flux, leading to changes in the levels of metabolites involved in cell cycle regulation and apoptosis
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and accumulation in target cells . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters, which affect its localization and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it exerts its inhibitory effects on CDK2 . The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments . This localization is crucial for its activity, as it allows the compound to interact with CDK2 and other biomolecules involved in cell cycle regulation and apoptosis.
Méthodes De Préparation
The synthesis of 1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carboxamide with formic acid or formamide under reflux conditions. This reaction leads to the formation of the desired pyrazolopyrimidine ring system .
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Comparaison Avec Des Composés Similaires
1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused ring system with additional nitrogen atoms, which can alter its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)8-6(12)9-5(4)11/h2H,1H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBZVGKPGEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433100 | |
| Record name | 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83824-38-8 | |
| Record name | 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidine-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)







![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)

![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)
![2-[4-(Trifluoromethyl)phenyl]oxirane](/img/structure/B1600255.png)
